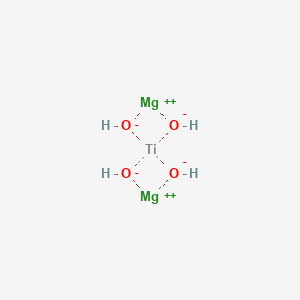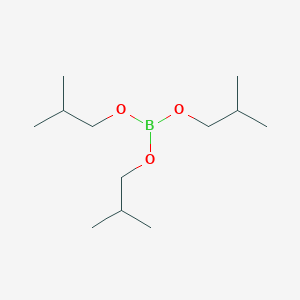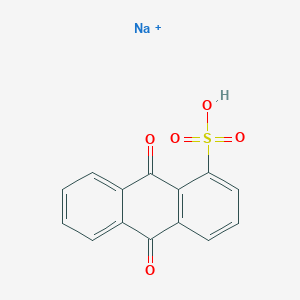
Magnesium titanium oxide (Mg2TiO4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium titanium oxide (Mg2TiO4) is a ceramic material that has gained attention in the scientific community due to its unique properties and potential applications. This compound is a spinel-type oxide that has a high melting point, excellent thermal stability, and high electrical conductivity. Mg2TiO4 has been studied extensively for its potential use in various fields, including electronics, catalysis, and biomedical applications.
Mécanisme D'action
The mechanism of action of Magnesium titanium oxide (Mg2TiO4) is not fully understood, but it is believed to be related to its unique surface properties. Magnesium titanium oxide (Mg2TiO4) has a high surface area and a unique surface structure, which allows it to interact with other molecules and ions. This interaction can lead to the formation of new chemical bonds, which can result in various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Magnesium titanium oxide (Mg2TiO4) has been shown to have various biochemical and physiological effects, including the promotion of bone growth, the inhibition of bacterial growth, and the enhancement of cell proliferation. In bone tissue engineering, Magnesium titanium oxide (Mg2TiO4) has been investigated for its ability to promote bone growth and regeneration. In antimicrobial applications, Magnesium titanium oxide (Mg2TiO4) has been shown to inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. In cell culture studies, Magnesium titanium oxide (Mg2TiO4) has been shown to enhance cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
Magnesium titanium oxide (Mg2TiO4) has several advantages and limitations for lab experiments. One advantage is its high thermal stability, which allows it to be used at high temperatures without degradation. Another advantage is its unique surface properties, which allow it to interact with other molecules and ions. However, one limitation is its high melting point, which can make it difficult to synthesize and process. Another limitation is its high cost, which can make it challenging to use in large-scale applications.
Orientations Futures
There are several future directions for the study of Magnesium titanium oxide (Mg2TiO4). One direction is the investigation of its potential use as a bone substitute in clinical applications. Another direction is the study of its potential use as a catalyst in various chemical reactions. Additionally, the study of its interaction with other molecules and ions could lead to the development of new materials with unique properties. Finally, the investigation of its potential use in electronic applications, such as dielectric materials, could lead to the development of new electronic devices with enhanced performance.
Conclusion
In conclusion, Magnesium titanium oxide (Mg2TiO4) is a ceramic material that has gained attention in the scientific community due to its unique properties and potential applications. It can be synthesized through various methods and has been studied extensively for its potential use in various fields, including electronics, catalysis, and biomedical applications. Its mechanism of action is related to its unique surface properties, which allow it to interact with other molecules and ions. Magnesium titanium oxide (Mg2TiO4) has several advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
The synthesis of Magnesium titanium oxide (Mg2TiO4) can be achieved through various methods, including solid-state reaction, sol-gel method, hydrothermal synthesis, and co-precipitation method. The solid-state reaction involves mixing the precursor materials, magnesium oxide (MgO), and titanium dioxide (TiO2), followed by heating at high temperatures. The sol-gel method involves the formation of a gel from a solution containing the precursor materials, which is then heated to form Magnesium titanium oxide (Mg2TiO4). The hydrothermal synthesis involves the use of high-pressure and high-temperature conditions to promote the formation of Magnesium titanium oxide (Mg2TiO4). The co-precipitation method involves the precipitation of the precursor materials from a solution, followed by heating to form Magnesium titanium oxide (Mg2TiO4).
Applications De Recherche Scientifique
Magnesium titanium oxide (Mg2TiO4) has been studied extensively for its potential use in various fields, including electronics, catalysis, and biomedical applications. In electronics, Magnesium titanium oxide (Mg2TiO4) has been investigated for its potential use as a dielectric material due to its high electrical conductivity and thermal stability. In catalysis, Magnesium titanium oxide (Mg2TiO4) has been studied for its potential use as a catalyst in various chemical reactions due to its unique surface properties. In biomedical applications, Magnesium titanium oxide (Mg2TiO4) has been investigated for its potential use as a bone substitute due to its biocompatibility and ability to promote bone growth.
Propriétés
Numéro CAS |
12032-52-9 |
|---|---|
Nom du produit |
Magnesium titanium oxide (Mg2TiO4) |
Formule moléculaire |
H4Mg2O4Ti |
Poids moléculaire |
164.51 g/mol |
Nom IUPAC |
dimagnesium;titanium;tetrahydroxide |
InChI |
InChI=1S/2Mg.4H2O.Ti/h;;4*1H2;/q2*+2;;;;;/p-4 |
Clé InChI |
MFFRMBNCQUVVIW-UHFFFAOYSA-J |
SMILES |
[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Ti] |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Ti] |
Autres numéros CAS |
12032-52-9 |
Synonymes |
dimagnesium titanium tetraoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B86826.png)


